5-Chloro-4-methyl-2-nitroaniline
Overview
Description
5-Chloro-4-methyl-2-nitroaniline is a chemical compound with the molecular formula C7H7ClN2O212. It has an average mass of 186.596 Da and a monoisotopic mass of 186.019608 Da1. This compound is also known by other names such as 5-Chloro-4-nitro-o-toluidine and 2-Amino-4-chloro-5-nitrotoluene2.
Synthesis Analysis
The synthesis of 5-Chloro-4-methyl-2-nitroaniline involves the reaction of 5 g of the compound in a mixture of acetone and water at 0°C. A solution of sodium nitrite is then added dropwise, and the mixture is stirred at 0°C for 30 minutes3.Molecular Structure Analysis
The molecular structure of 5-Chloro-4-methyl-2-nitroaniline consists of 7 carbon atoms, 7 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, and 2 oxygen atoms12. The InChI code for this compound is InChI=1S/C7H7ClN2O2/c1-4-2-7(10(11)12)5(8)3-6(4)9/h2-3H,9H2,1H32.
Chemical Reactions Analysis
5-Chloro-4-methyl-2-nitroaniline is a reactive compound due to the presence of strong electron-withdrawing groups. It can participate in various chemical reactions, although it is sensitive to light and heat4.Physical And Chemical Properties Analysis
5-Chloro-4-methyl-2-nitroaniline has a molecular weight of 186.59 g/mol25. It has a computed XLogP3-AA value of 2.1, indicating its lipophilicity25. It has one hydrogen bond donor count and three hydrogen bond acceptor counts25.Scientific Research Applications
Anaerobic Degradation
5-Chloro-4-methyl-2-nitroaniline, as part of the nitroaromatic compounds family, is utilized in industrial and agricultural sectors. It poses environmental challenges due to its persistence. Research by Duc (2019) on related compounds like 2-chloro-4-nitroaniline shows their anaerobic degradation by microbial strains, highlighting the potential bioremediation applications for similar compounds (Duc, 2019).
Synthesis and Photoaffinity Probing
Lamotte et al. (1994) demonstrate the synthesis of related compounds from commercial 4-chloro-3-nitroaniline, leading to efficient photoaffinity probes. This suggests potential applications of 5-Chloro-4-methyl-2-nitroaniline in photoaffinity labeling for biological studies (Lamotte et al., 1994).
Solubility and Thermodynamics
Xu and Wang (2019) investigated the solubility and thermodynamics of 2-chloro-5-nitroaniline in various solvents. Understanding the solubility behavior can inform the use of 5-Chloro-4-methyl-2-nitroaniline in different solvent systems for chemical processes and formulations (Xu & Wang, 2019).
Crystal Structure Analysis
Medviediev and Daszkiewicz (2021) conducted structural analysis on salts of similar compounds, such as 2-chloro-4-nitroaniline. Their work provides insights into the molecular structure, which can be relevant for understanding the crystallography of 5-Chloro-4-methyl-2-nitroaniline (Medviediev & Daszkiewicz, 2021).
Reporter Molecule for DNA Conformation
Vyas et al. (1984) studied the use of a related compound, 2-methyl-4-nitroaniline, as a reporter molecule in a crystalline complex with DNA, indicating potential applications of 5-Chloro-4-methyl-2-nitroaniline in studying DNA conformation and interactions (Vyas et al., 1984).
Thermodynamic Properties
Silva et al. (2003) examined the thermodynamic properties of similar compounds, which can inform the thermal stability and reactivity of 5-Chloro-4-methyl-2-nitroaniline in various chemical processes (Silva et al., 2003).
Synthesis and Antimicrobial Activity
Lingappa et al. (2011) synthesized derivatives of 2-methyl-5-nitroaniline and evaluated their antimicrobial activity. This suggests the potential of 5-Chloro-4-methyl-2-nitroaniline derivatives in developing new antimicrobial agents (Lingappa et al., 2011).
Safety And Hazards
5-Chloro-4-methyl-2-nitroaniline is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation6. It is fatal if swallowed, inhaled, or in contact with skin4.
Future Directions
The future directions for 5-Chloro-4-methyl-2-nitroaniline could involve its use as a synthetic intermediate. It can be used as a reagent to synthesize benzamide derivatives as histone deacetylase inhibitors7. Further research and studies are needed to explore its potential applications and safety implications.
properties
IUPAC Name |
5-chloro-4-methyl-2-nitroaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O2/c1-4-2-7(10(11)12)6(9)3-5(4)8/h2-3H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBWHBSDZHSQECL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)N)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90291001 | |
Record name | 5-chloro-4-methyl-2-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90291001 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-4-methyl-2-nitroaniline | |
CAS RN |
7149-80-6 | |
Record name | 5-Chloro-4-methyl-2-nitrobenzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7149-80-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 72334 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007149806 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7149-80-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72334 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-chloro-4-methyl-2-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90291001 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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